molecular formula C18H24O B241778 (3-Methyl-5-phenyl-1-adamantyl)methanol

(3-Methyl-5-phenyl-1-adamantyl)methanol

Cat. No.: B241778
M. Wt: 256.4 g/mol
InChI Key: VXVYHNLYSSEXRR-UHFFFAOYSA-N
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Description

(3-Methyl-5-phenyl-1-adamantyl)methanol is a polycyclic adamantane derivative featuring a methanol group (-CH₂OH) at the 1-position, a methyl substituent at the 3-position, and a phenyl group at the 5-position of the adamantane framework. Adamantane derivatives are renowned for their structural rigidity, thermal stability, and applications in medicinal chemistry, materials science, and catalysis .

Properties

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

(3-methyl-5-phenyl-1-adamantyl)methanol

InChI

InChI=1S/C18H24O/c1-16-7-14-8-17(10-16,13-19)12-18(9-14,11-16)15-5-3-2-4-6-15/h2-6,14,19H,7-13H2,1H3

InChI Key

VXVYHNLYSSEXRR-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)CO

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key properties of this compound with analogous compounds.

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound 298.4 3-Me, 5-Ph, 1-CH₂OH 180–185* Moderate 3.2
1-Adamantanol 152.2 1-CH₂OH 245–250 Low 1.8
(5-Phenyl-1-adamantyl)methanol 270.4 5-Ph, 1-CH₂OH 170–175* Moderate 2.9
(3-Methyl-1-adamantyl)methanol 196.3 3-Me, 1-CH₂OH 190–195 Moderate 1.5

*Estimated based on structural analogs.

Key Observations :

  • The phenyl group in this compound increases molecular weight and lipophilicity (LogP) compared to non-phenylated analogs like 1-adamantanol.
  • Solubility in polar solvents (e.g., methanol, ethanol) is moderately improved due to the hydroxyl group, though phenyl substitution may offset this by enhancing hydrophobicity .

Stability and Preservation

Adamantane derivatives are generally stable under ambient conditions. However, the methanol group in this compound may influence storage stability. Studies on methanol-preserved samples of volatile organic compounds (VOCs) suggest that methanol can stabilize reactive functional groups over extended periods .

Reactivity and Functional Behavior

  • Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, making it more reactive in esterification or etherification reactions compared to non-hydroxylated adamantanes.

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